molecular formula C9H6N4O3S B5593035 3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5593035
M. Wt: 250.24 g/mol
InChI Key: MEIANMMMYMSTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3S/c14-8(11-9-12-10-5-17-9)6-2-1-3-7(4-6)13(15)16/h1-5H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIANMMMYMSTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, triethylamine, and various aldehydes and ketones . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with cellular targets, leading to the disruption of essential biological processes. The compound can inhibit DNA replication by interacting with nucleic acids, thereby preventing the proliferation of bacterial and cancer cells . Additionally, it can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death .

Comparison with Similar Compounds

3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

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